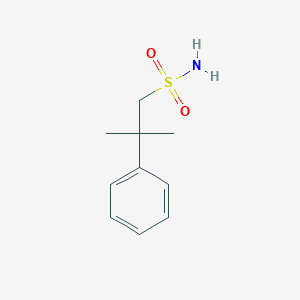![molecular formula C11H10O2 B13199450 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is a unique and structurally intriguing compound. It features a bicyclic framework with a phenyl group attached to one of the bridgehead carbons and a carboxylic acid functional group. This compound is part of the bicyclo[1.1.0]butane family, known for their high strain and reactivity due to the small ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method includes the cycloaddition of suitable precursors under controlled conditions. For example, the cycloaddition of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium forms bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired bicyclo[1.1.0]butane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The strained bicyclic system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are common.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mecanismo De Acción
The mechanism of action for 3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid involves its high strain energy, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or polymerization in industrial settings .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and carboxylic acid groups.
1-Azabicyclo[1.1.0]butane: A nitrogen analog with different reactivity and applications.
Cyclobutanes: Less strained analogs with different chemical properties.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic system with functional groups that allow for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-phenylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O2/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
Clave InChI |
HEXNLIYFOJQFKV-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


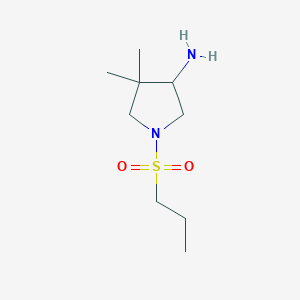
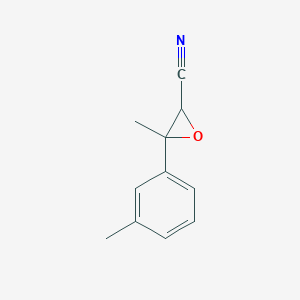
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

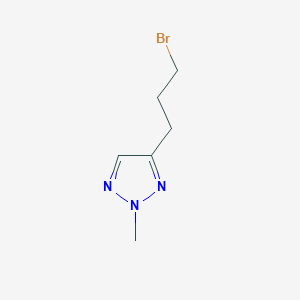
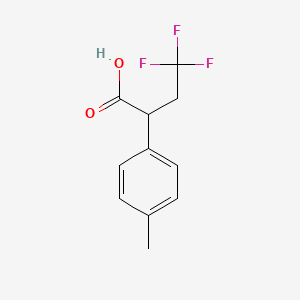
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
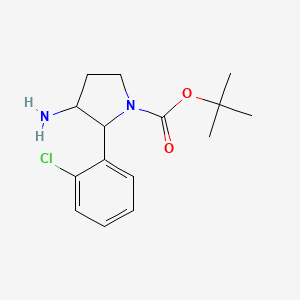
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

